Phenyl 2-chloroacetoacetate
CAS No.: 85153-61-3
Cat. No.: VC16978064
Molecular Formula: C10H9ClO3
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85153-61-3 |
|---|---|
| Molecular Formula | C10H9ClO3 |
| Molecular Weight | 212.63 g/mol |
| IUPAC Name | phenyl 2-chloro-3-oxobutanoate |
| Standard InChI | InChI=1S/C10H9ClO3/c1-7(12)9(11)10(13)14-8-5-3-2-4-6-8/h2-6,9H,1H3 |
| Standard InChI Key | ZKORLCBXGZWQFS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C(=O)OC1=CC=CC=C1)Cl |
Introduction
Chemical Structure and Fundamental Properties
Phenyl 2-chloroacetoacetate has the molecular formula and a molecular weight of 170.593 g/mol . The compound’s structure features a phenyl group () bonded to a chloroacetate moiety () (Figure 1). The chlorine atom at the β-position of the acetate chain enhances its reactivity, making it susceptible to nucleophilic substitution and rearrangement reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.593 g/mol |
| IUPAC Name | Phenyl chloroacetate |
| CAS Registry Number | 620-73-5 |
| Spectral Data (IR) | C=O stretch: 1740–1720 cm⁻¹, C-Cl stretch: 750–550 cm⁻¹ |
The infrared (IR) spectrum of phenyl 2-chloroacetoacetate exhibits characteristic absorption bands for the ester carbonyl group (1740 cm⁻¹) and carbon-chlorine bond (600 cm⁻¹) . These spectral features are critical for identifying the compound in synthetic mixtures.
Synthesis Methods
Direct Esterification of Phenol and Chloroacetyl Chloride
The most widely reported synthesis involves reacting phenol with chloroacetyl chloride under controlled conditions. A representative procedure from Gundlewad and Patil (2018) outlines the following steps :
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Reaction Setup: Phenol (1 mol) and dry pyridine (10 mL) are combined in an ice bath.
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Chloroacetyl Chloride Addition: Chloroacetyl chloride (1.25 mol) is added dropwise with stirring.
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Workup: The mixture is poured into ice-cold water and hydrochloric acid, followed by extraction with carbon tetrachloride.
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Purification: The organic layer is washed and dried to yield phenyl 2-chloroacetoacetate.
This method achieves high yields (85%) and avoids solvent use, aligning with green chemistry principles .
Solvent-Free Catalytic Synthesis
An alternative approach employs a solvent-free system with -toluenesulfonic acid (PTSA) as a catalyst. The reaction proceeds at 90–160°C, completing within 30 minutes . Key advantages include:
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Economic Efficiency: Eliminates solvent costs.
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Reduced Waste: Minimizes purification steps.
Table 2: Comparative Synthesis Conditions
| Parameter | Direct Esterification | Solvent-Free Method |
|---|---|---|
| Catalyst | Pyridine | PTSA |
| Temperature | 0–5°C (ice bath) | 90–160°C |
| Reaction Time | 2–4 hours | 30 minutes |
| Yield | 85–90% | 70–75% |
Chemical Reactivity and Applications
Fries Rearrangement
Phenyl 2-chloroacetoacetate undergoes Fries rearrangement in the presence of Lewis acids (e.g., ) or Brønsted acids (e.g., PTSA) to form 2-chloro-1-(2-hydroxyphenyl)ethanone . This reaction is temperature-dependent:
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Low Temperatures (90–120°C): Favor para-substituted products.
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High Temperatures (130–160°C): Favor ortho-substituted products.
The rearrangement mechanism involves acylium ion formation, followed by electrophilic aromatic substitution (Figure 2).
Table 3: Fries Rearrangement Outcomes
| Condition | Ortho:Para Ratio | Yield |
|---|---|---|
| 90–120°C | 1:3 | 65% |
| 130–160°C | 3:1 | 70% |
Nucleophilic Substitution
The chlorine atom in phenyl 2-chloroacetoacetate is reactive toward nucleophiles (e.g., amines, alkoxides), enabling the synthesis of substituted acetophenones. For example, reaction with sodium methoxide yields phenyl 2-methoxyacetoacetate, a precursor for heterocyclic compounds.
Industrial and Research Applications
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